molecular formula C13H19BO3 B1441416 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 946427-03-8

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B1441416
CAS No.: 946427-03-8
M. Wt: 234.1 g/mol
InChI Key: KQELZLCLCNPDMC-UHFFFAOYSA-N
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Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol ring substituted with a methyl group at the 3-position and a pinacol-protected boronate group at the 4-position. Its molecular formula is C₁₃H₁₉BO₃ (MW: 220.07 g/mol), with CAS numbers 237429-33-3 (Enamine Ltd, 2023) and 627906-52-9 (BLD Pharm, 2024), depending on the isomer . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of its pinacol boronate group, which facilitates aryl-aryl bond formation in pharmaceutical and materials science applications .

Properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO3/c1-9-8-10(15)6-7-11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQELZLCLCNPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726480
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946427-03-8
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Reaction Setup

Parameter Details
Starting material 4-Bromo-2-methylphenol or methyl 4-bromo-2-methylbenzoate
Boron reagent Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives
Catalyst Dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) or Pd(dppf)Cl2
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane or dimethyl sulfoxide (DMSO)
Temperature 80–110 °C
Atmosphere Inert atmosphere (Nitrogen or Argon)
Reaction time 2–16 hours

Reaction Mechanism

The reaction proceeds via oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with the boron reagent, and reductive elimination to yield the aryl boronate ester.

Representative Experimental Procedures and Yields

Procedure A: Borylation in 1,4-Dioxane at 80 °C for 16 hours

  • Reagents : Methyl 4-bromo-2-methylbenzoate (10 g, 44 mmol), potassium acetate (13 g, 0.13 mol), bis(pinacolato)diboron (12 g, 48 mmol), Pd(dppf)Cl2 (1.6 g, 2.2 mmol)
  • Conditions : Stirred at 80 °C under nitrogen for 16 hours
  • Workup : Filtration, concentration in vacuo, purification by silica gel column chromatography (petroleum ether:ethyl acetate gradient)
  • Yield : 99% as a yellow solid
  • Characterization : LCMS m/z (M+H)+ = 277.2; retention time 1.034 min

Procedure B: Borylation in 1,4-Dioxane at 110 °C for 4 hours

  • Reagents : Methyl 4-bromo-2-methylbenzoate (500 mg, 2.18 mmol), potassium acetate (649.2 mg, 6.55 mmol), bis(pinacolato)diboron (1108.5 mg, 4.37 mmol), Pd(dppf)Cl2 (159.7 mg, 0.22 mmol)
  • Conditions : Stirred at 110 °C under nitrogen for 4 hours
  • Workup : Extraction with ethyl acetate, washing with water and brine, drying over MgSO4, concentration, flash chromatography (10% ethyl acetate in petroleum ether)
  • Yield : 66.4% as a yellow oil

Summary Table of Preparation Methods

Entry Starting Material Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Methyl 4-bromo-2-methylbenzoate Pd(dppf)Cl2 (0.05 eq) KOAc (3 eq) 1,4-Dioxane 80 16 99 Column chromatography purification
2 Methyl 4-bromo-2-methylbenzoate Pd(dppf)Cl2 (0.1 eq) KOAc (3 eq) 1,4-Dioxane 110 4 66.4 Flash chromatography purification
3 Methyl 4-bromo-2-methylbenzoate Pd(dppf)Cl2·CH2Cl2 (0.03 eq) KOAc (3 eq) DMSO 80 2 High Flash chromatography purification

Additional Notes and Observations

  • Catalyst Choice : The palladium complex with 1,1'-bis(diphenylphosphino)ferrocene ligand (Pd(dppf)Cl2) is consistently used for high activity and selectivity.
  • Base : Potassium acetate is preferred to facilitate transmetallation and neutralize acidic byproducts.
  • Solvent : 1,4-Dioxane is the most common solvent, but DMSO can be used for faster reactions.
  • Temperature and Time : Elevated temperatures (80–110 °C) and prolonged reaction times (2–16 hours) optimize yield.
  • Atmosphere : An inert atmosphere (N2 or Ar) is essential to prevent catalyst deactivation.
  • Purification : Silica gel chromatography with gradients of petroleum ether and ethyl acetate is standard.

Research Findings and Optimization

  • Increasing temperature from 80 °C to 110 °C can reduce reaction time but may lower yield due to possible side reactions.
  • Using DMSO as solvent allows shorter reaction times (2 hours) with comparable yields.
  • The molar ratio of boron reagent to aryl halide slightly above 1 (1.1 eq) ensures complete conversion.
  • The reaction tolerates methyl ester and phenol functionalities, allowing for subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The boronic ester can be reduced to form the corresponding borane.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products

    Oxidation: Quinones

    Reduction: Boranes

    Substitution: Biaryl compounds

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives
The compound functions as a boronic acid derivative, which is pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are essential for the formation of carbon-carbon bonds in organic synthesis. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron atom, making it a valuable reagent in synthesizing complex organic molecules .

Case Study: Synthesis of Biologically Active Compounds
Research has demonstrated that derivatives of this compound can be utilized to synthesize various biologically active compounds. For instance, researchers have successfully employed it in the synthesis of anti-cancer agents by facilitating the formation of key intermediates that exhibit cytotoxic properties against cancer cells .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be integrated into polymer matrices to enhance material properties. Its incorporation into polymers can improve thermal stability and mechanical strength. Studies indicate that polymers modified with boronic acid derivatives show enhanced resistance to environmental degradation and improved performance in applications such as coatings and adhesives .

Table: Properties of Boron-Modified Polymers

PropertyUnmodified PolymerPolymer with 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Environmental ResistanceStandardImproved

Medicinal Chemistry

Drug Development
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. The boron atom can interact with biological targets through reversible covalent bonding, which is crucial for developing drugs with specific action mechanisms. Studies have shown that compounds containing this structure exhibit promising activity against various diseases .

Case Study: Anticancer Activity
A notable study focused on the anticancer properties of a synthesized analog of this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell proliferation .

Environmental Applications

Sensing Technologies
The compound has potential applications in environmental sensing technologies due to its ability to form complexes with various metal ions. This property can be harnessed for developing sensors that detect heavy metals in water sources. Research is ongoing to optimize its sensitivity and selectivity for specific ions .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol primarily involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenol Ring

Methoxy vs. Methyl Substitution
  • 3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 507462-88-6) Molecular Formula: C₁₃H₁₉BO₄ (MW: 250.1 g/mol). This substitution enhances steric bulk and may alter hydrogen-bonding interactions, impacting solubility and reactivity in coupling reactions .
Ethyl vs. Methyl Substitution
  • 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1905413-57-1) Molecular Formula: C₁₄H₂₁BO₃ (MW: 248.12 g/mol). Key Differences: The ethyl group increases hydrophobicity (LogP: 2.85) compared to the methyl analog (LogP unreported for the target compound). This modification may enhance membrane permeability in drug candidates but could reduce reaction rates in cross-coupling due to steric hindrance .

Positional Isomerism

2-Methyl-4-boronate Phenol (CAS 627906-52-9)
  • Molecular Formula : C₁₃H₁₉BO₃ (MW: 220.07 g/mol).
  • Melting point (mp) data is unavailable, but positional isomers often exhibit distinct crystallinity and solubility .
4-Boronate-3-chloro Derivatives
  • 2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 1612184-06-1) Molecular Formula: C₁₂H₁₅BCl₂O₃ (MW: 288.96 g/mol). Key Differences: Chlorine atoms increase molecular weight and acidity (predicted pKa: 7.23) compared to the methyl-substituted target compound. The electron-withdrawing Cl groups may activate the boronate for faster coupling but reduce stability under basic conditions .

Functional Group Modifications

Aldehyde Derivatives
  • 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Key Differences : The hydroxyl group is replaced with an aldehyde (-CHO), enabling further functionalization (e.g., condensation reactions). However, the aldehyde’s susceptibility to oxidation limits its utility in long-term storage .
Hydroxymethyl Derivatives
  • [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Synthesis: Produced via NaBH₄ reduction of a formyl precursor (86–90% yield) . Key Differences: The hydroxymethyl (-CH₂OH) group introduces additional hydrogen-bonding capacity, improving aqueous solubility but requiring protection during coupling reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituents LogP mp (°C) Reactivity Notes
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Target) 237429-33-3 C₁₃H₁₉BO₃ 220.07 3-Me, 4-Bpin N/A N/A High stability in Suzuki coupling
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 507462-88-6 C₁₃H₁₉BO₄ 250.1 3-OMe, 4-Bpin N/A N/A Enhanced lipophilicity
3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1905413-57-1 C₁₄H₂₁BO₃ 248.12 3-Et, 4-Bpin 2.85 N/A Increased steric hindrance
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1612184-06-1 C₁₂H₁₅BCl₂O₃ 288.96 2,3-Cl, 4-Bpin N/A N/A Higher acidity (pKa ~7.23)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Positional Isomer) 269409-70-3 C₁₂H₁₇BO₃ 220.07 4-Bpin, no Me N/A 112–117 Lower steric hindrance

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a synthetic compound with potential biological applications. Its unique structure suggests various biological activities that could be explored for therapeutic purposes. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BO3
  • Molecular Weight : 262.11 g/mol
  • Purity : ≥95% (varies by supplier)

Synthesis

The synthesis of this compound typically involves the reaction of phenolic compounds with boron-based reagents. The specific synthetic pathways may vary but often include steps such as:

  • Formation of the dioxaborolane moiety.
  • Coupling with methylated phenolic derivatives.

Anticancer Activity

Research indicates that derivatives of phenolic compounds can exhibit significant anticancer properties. For instance:

  • Mechanism : Compounds similar to this compound have shown to inhibit tubulin polymerization and induce apoptosis in cancer cells.
  • Case Studies : In studies involving various cancer cell lines (e.g., A549 lung cancer cells), compounds with similar structures demonstrated potent antiproliferative effects with IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)Mechanism of Action
3-Methyl DerivativeA5491.6Tubulin inhibition
Unsubstituted CompoundA549>40No significant effect

Antimicrobial Activity

Some studies have suggested that boron-containing compounds can exhibit antimicrobial properties:

  • Mechanism : The presence of the dioxaborolane group may enhance the compound's interaction with microbial cell membranes or inhibit essential enzymatic functions.

Toxicity and Safety

While exploring the biological activities of this compound:

  • Toxicological Data : Preliminary data indicate that the compound may cause skin irritation and is harmful if ingested .

Research Findings

Recent studies have focused on the structural modifications of similar compounds to enhance their biological efficacy:

  • Structural Variations : Modifying substituents on the phenolic ring can significantly affect biological activity. For example, introducing methoxy groups at specific positions has been shown to enhance anticancer potency .
  • In Vivo Studies : Limited in vivo studies are available; however, preliminary results suggest potential for therapeutic applications in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A reported method involves reacting an aryl bromide precursor with a boronic ester under Suzuki-Miyaura coupling conditions. For example, a base (e.g., K₂CO₃) and a palladium catalyst (e.g., Pd(dppf)₂Cl₂) in a solvent system (THF/H₂O) at 80–100°C for 12–24 hours . Purification is achieved via column chromatography (hexanes/EtOAc gradients) or recrystallization. Purity (>95%) is confirmed by HPLC, NMR (¹H/¹³C), and mass spectrometry. Low yields (e.g., 27% ) may require optimization of catalyst loading, ligand choice (e.g., SPhos), or solvent polarity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H NMR confirms phenolic -OH (δ ~5–6 ppm) and methyl groups (δ ~1.3 ppm for pinacol). ¹¹B NMR shows a peak near δ 30 ppm for the boronate ester .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ = 251.15 for C₁₃H₁₉BO₄⁺) .
  • X-ray Crystallography : SHELX or OLEX2 software are used to resolve crystal structures, particularly for confirming regiochemistry and steric effects of substituents .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The pinacol boronate group enhances stability against protic solvents and air compared to free boronic acids. It participates in Suzuki-Miyaura couplings with aryl/heteroaryl halides, enabling C–C bond formation. Reactivity is influenced by steric hindrance from the methyl and phenolic groups, which may slow transmetallation steps. Use of polar aprotic solvents (DMF, THF) and elevated temperatures (80–100°C) improves efficiency .

Advanced Research Questions

Q. How can reaction yields be improved when using this compound in multi-step syntheses?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dtbpf)) and ligands (e.g., XPhos, RuPhos) to mitigate steric effects .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–4 hours) and improves yields by 10–15% .
  • Protection/Deprotection Strategies : Temporarily protect the phenolic -OH with TBS or acetyl groups to prevent side reactions during coupling .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Disorder in Crystal Lattices : The bulky pinacol group and methyl substituents can cause disorder. Use SHELXL’s PART instruction to model split positions .
  • Twinning : High-symmetry space groups (e.g., P2₁/c) may require twin refinement in OLEX2. Apply the Hooft parameter or TWIN/BASF commands .
  • Hydrogen Bonding : The phenolic -OH forms intermolecular H-bonds, influencing packing. Analyze using Mercury software to identify π-π interactions or H-bond networks .

Q. How should conflicting spectroscopic and crystallographic data be reconciled?

For example, if NMR suggests a planar structure but X-ray reveals torsional strain:

  • Validate via DFT Calculations : Compare experimental data with computed geometries (e.g., Gaussian, B3LYP/6-31G*).
  • Elemental Analysis : Confirm empirical formula discrepancies (e.g., C, H, B content).
  • Dynamic NMR Studies : Probe conformational flexibility at varying temperatures to explain crystallographic rigidity vs. solution-phase dynamics .

Q. What are the implications of substituent positioning on electronic properties in materials science applications?

  • Electron-Withdrawing Effects : The phenolic -OH and methyl groups slightly deactivate the aromatic ring, reducing electron density for charge transport in OLEDs or conductive polymers.
  • Steric Effects : The 3-methyl group hinders π-stacking in polymeric systems, as observed in anthracene-based polymers .
  • Optoelectronic Tuning : UV-vis and cyclic voltammetry (CV) data show λmax shifts of 10–15 nm and HOMO/LUMO levels adjustable by ±0.2 eV via substituent modification .

Methodological Tables

Q. Table 1. Optimized Suzuki-Miyaura Coupling Conditions

ParameterOptimal RangeNotes
CatalystPd(dppf)₂Cl₂ (1–2 mol%)Ligand-free for steric substrates
BaseK₂CO₃ (2–3 equiv)Avoids hydrolysis of boronate
SolventTHF/H₂O (4:1 v/v)Ensures boronate solubility
Temperature80–100°CHigher temps reduce reaction time

Q. Table 2. Key Crystallographic Data

ParameterValueSoftware/Tool
Space GroupP2₁/cOLEX2
R-factor<0.05SHELXL refinement
H-bond Distance (O–H⋯O)2.6–2.8 ÅMercury analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

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